

"Resolving false positives with Denigés' reagent in alcohol identification"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Mercury(II) sulfate*

Cat. No.: *B179487*

[Get Quote](#)

Technical Support Center: Denigés' Reagent in Alcohol Identification

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Denigés' reagent for the identification of alcohols.

Frequently Asked Questions (FAQs)

Q1: What is Denigés' reagent and what is its primary application?

Denigés' reagent is an acidic solution of **mercury(II) sulfate**.^{[1][2]} It is primarily used in qualitative analysis to detect the presence of tertiary alcohols and isolefins (alkenes with a double bond originating from a tertiary carbon).^[2]

Q2: How does Denigés' reagent work?

The reaction involves the acid-catalyzed dehydration of a tertiary alcohol to form an isolefin. This isolefin then reacts with the **mercury(II) sulfate** in the reagent to produce a yellow or red precipitate.^{[2][3]}

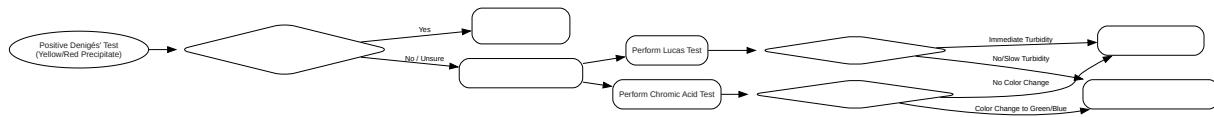
Q3: What constitutes a positive test result?

A positive test is indicated by the formation of a solid yellow or red precipitate.[\[2\]](#)[\[3\]](#) Primary and secondary alcohols typically do not yield a precipitate under the same conditions.[\[3\]](#)

Q4: What are the known causes of false-positive results with Denigés' reagent?

A false positive can occur with substances that are not tertiary alcohols but can still react to form a precipitate. The most common interfering compounds are:

- Isolefins: These unsaturated hydrocarbons react directly with the reagent.[\[2\]](#)
- Certain Aliphatic Ethers: Ethers that can readily form stable carbocations, particularly those with tertiary alkyl groups, can give a positive test.
- Allylic and Benzylic Alcohols: Alcohols with a hydroxyl group on a carbon adjacent to a double bond or an aromatic ring can stabilize the formation of a carbocation, potentially leading to a reaction.


Q5: How should Denigés' reagent be prepared and stored?

Denigés' reagent can be prepared by dissolving 5 grams of mercury(II) oxide (HgO) in a mixture of 20 mL of concentrated sulfuric acid and 100 mL of distilled water.[\[2\]](#) Due to its corrosive and toxic nature, it should be stored in a tightly sealed, properly labeled glass bottle in a cool, dark, and well-ventilated area, away from incompatible materials.

Troubleshooting Guide: Resolving False Positives

A positive result with Denigés' reagent is indicative but not conclusive for a tertiary alcohol. This guide will help you navigate the steps to confirm your findings and rule out false positives.

Workflow for a Positive Denigés' Test

[Click to download full resolution via product page](#)

Caption: Troubleshooting workflow for a positive Denigés' test result.

Issue: A yellow or red precipitate is observed, but the sample is not expected to be a tertiary alcohol.

Possible Cause 1: Presence of an Isolefin

Isolefins will react directly with Denigés' reagent.

- Resolution: If the presence of an alkene is suspected, perform a bromine water test or Baeyer's test (cold, dilute potassium permanganate). A positive result in these tests (disappearance of the bromine color or formation of a brown precipitate, respectively) indicates the presence of unsaturation and a likely false positive for a tertiary alcohol.

Possible Cause 2: Presence of a Reactive Ether

Certain aliphatic ethers, particularly those containing a tertiary alkyl group, can undergo cleavage and subsequent reaction to yield a positive Denigés' test.

- Resolution: Consult the data table below for reaction times of various ethers. If your sample is an ether listed as reactive, the positive Denigés' test is likely a false positive. Further structural analysis using techniques like NMR and IR spectroscopy is recommended.

Data Presentation: Reactivity of Ethers with Denigés' Reagent

Ether	Time to Opalescence	Time to Coloration	Time to Opacity
Ethyl tert-butyl ether	0.5 min	1 min	4 min
Methyl tert-butyl ether	1 min	2 min	4 min
n-Propyl tert-butyl ether	2 min	3 min	5 min
Isopropyl tert-butyl ether	0.5 min	4 min	10 min
n-Butyl tert-butyl ether	2 min	3 min	9 min
Methyl tert-amyl ether	4 min	6 min	10 min
Ethyl tert-amyl ether	2 min	4 min	9 min
Di- β -methylallyl ether	2 min	-	-
Ethyl ether	No reaction	No reaction	No reaction
n-Butyl ether	No reaction	No reaction	No reaction

Data adapted from Marks, E. M.; Lipkin, D. J. Org. Chem. 1939, 3 (6), 598–602.

Experimental Protocols

Preparation of Denig s' Reagent

Materials:

- Mercury(II) oxide (HgO), 5 g
- Concentrated sulfuric acid (H₂SO₄), 20 mL
- Distilled water, 100 mL
- Glass beaker and stirring rod

Procedure:

- Carefully add 5 g of mercury(II) oxide to a 250 mL beaker.
- Slowly and with constant stirring, add 100 mL of distilled water.
- While continuing to stir, cautiously add 20 mL of concentrated sulfuric acid. The solution will become hot.
- Continue stirring until all the mercury(II) oxide has dissolved.[\[2\]](#)
- Allow the solution to cool to room temperature before use.

Safety Precautions: This reagent is highly toxic and corrosive. Handle with appropriate personal protective equipment (gloves, goggles, lab coat) in a well-ventilated fume hood.

Standard Denigés' Test for Tertiary Alcohols

Materials:

- Sample to be tested
- Denigés' reagent
- Test tubes
- Water bath (optional)

Procedure:

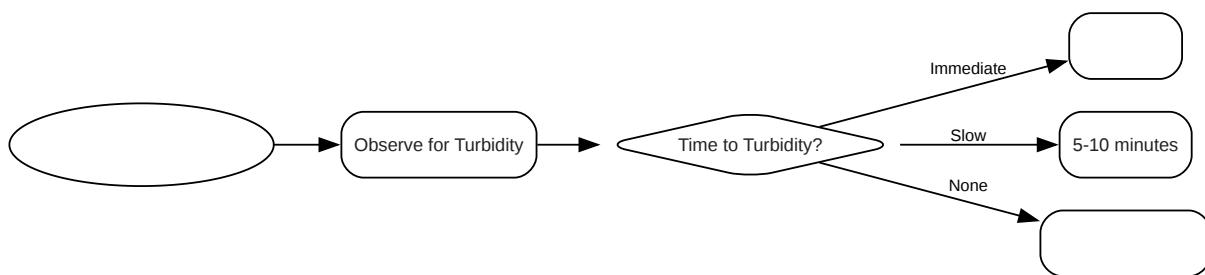
- Place approximately 1 mL of the sample into a clean test tube.
- Add 2-3 mL of Denigés' reagent to the test tube.
- Shake the mixture gently to ensure it is well-mixed.
- Observe for the formation of a yellow or red precipitate at room temperature.
- If no precipitate forms immediately, the test tube can be gently warmed in a water bath to observe for any delayed reaction.[\[3\]](#)

Confirmatory Test: The Lucas Test

This test distinguishes between primary, secondary, and tertiary alcohols based on the rate of formation of an alkyl chloride, which is insoluble in the reagent and causes turbidity.

Materials:

- Lucas reagent (anhydrous zinc chloride in concentrated hydrochloric acid)
- Sample to be tested
- Test tubes


Procedure:

- Place about 1 mL of the sample into a dry test tube.
- Add 5 mL of Lucas reagent to the test tube.
- Stopper the test tube, shake vigorously for 15 seconds, and then allow it to stand.
- Observe the time it takes for a cloudy appearance (turbidity) or a separate layer to form.

Interpretation of Results:

- Immediate turbidity: Indicates a tertiary alcohol.
- Turbidity after 5-10 minutes: Suggests a secondary alcohol.
- No turbidity at room temperature: Indicates a primary alcohol.

Experimental Workflow: Lucas Test

[Click to download full resolution via product page](#)

Caption: Simplified workflow for the Lucas test for alcohol classification.

Confirmatory Test: The Chromic Acid (Jones) Test

This test is based on the oxidation of primary and secondary alcohols by chromic acid, which results in a color change from orange to green or blue. Tertiary alcohols do not react.

Materials:

- Chromic acid reagent (a solution of chromium trioxide in sulfuric acid)
- Acetone
- Sample to be tested
- Test tubes

Procedure:

- Dissolve 1-2 drops of the liquid sample or about 10 mg of a solid sample in 1 mL of acetone in a test tube.
- Add 1-2 drops of the chromic acid reagent to the test tube.
- Shake the mixture and observe any color change within 5-10 seconds.

Interpretation of Results:

- No color change (remains orange): Indicates a tertiary alcohol.
- A rapid change from orange to green or blue-green: Indicates a primary or secondary alcohol.

Safety Precautions: Chromic acid is a strong oxidizer and is carcinogenic. Handle with extreme care and appropriate PPE in a fume hood.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Mercury(II) sulfate - Wikipedia [en.wikipedia.org]
- 2. Denigés' reagent - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- To cite this document: BenchChem. ["Resolving false positives with Denigés' reagent in alcohol identification"]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b179487#resolving-false-positives-with-denig-s-reagent-in-alcohol-identification>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com